molecular formula C10H13N3O3S B2702111 (3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone CAS No. 1448054-59-8

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2702111
CAS No.: 1448054-59-8
M. Wt: 255.29
InChI Key: TZZDCKDHYJJBSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring and its derivatives are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Synthesis and Structural Analysis

A series of novel N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, including compounds similar to (3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone, have been synthesized and characterized. These compounds exhibit favorable herbicidal and insecticidal activities. The crystal structure of a compound containing the arylsulfonyl moiety is reported, highlighting the potential for diverse biological applications (Wang et al., 2015).

Biological Activities and Mechanisms

Compounds with structures related to this compound have been explored for their biological activities. For instance, thiolytic chemistry of alternative precursors to major metabolites of cancer chemopreventive agents has been studied, shedding light on the mechanisms by which these compounds interact with biological thiols, potentially leading to metabolites with similar biological activities (Navamal et al., 2002).

Antimicrobial and Antimycobacterial Activities

Derivatives of pyrazole and pyridine methanones, including those structurally related to this compound, have been synthesized and tested for antimicrobial and antimycobacterial activities. This research indicates the potential of these compounds to serve as leads in the development of new antimicrobial agents (R.V.Sidhaye et al., 2011).

Molecular Structure and Conformational Analysis

The molecular structures of compounds related to this compound have been extensively studied through crystallographic and conformational analyses. These studies, employing techniques such as density functional theory (DFT), have revealed detailed insights into the molecular conformations, electrostatic potential, and physicochemical properties of these compounds, offering valuable information for their optimization and application in various scientific fields (Huang et al., 2021).

Properties

IUPAC Name

(3-methylsulfonylpyrrolidin-1-yl)-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-17(15,16)8-2-5-13(7-8)10(14)9-6-11-3-4-12-9/h3-4,6,8H,2,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZDCKDHYJJBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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